molecular formula C8H12ClF2NO B1475610 3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one CAS No. 1889795-67-8

3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one

Cat. No. B1475610
CAS RN: 1889795-67-8
M. Wt: 211.64 g/mol
InChI Key: BCIFATUUZGNFGA-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-difluoropiperidin-1-ylpropan-1-one or 3-Chloro-1-DFPP, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is a member of the piperidine family and is composed of a nitrogen atom surrounded by four carbon atoms. It is a colorless, volatile liquid with a boiling point of 101°C and a melting point of -14°C. 3-Chloro-1-DFPP has a molecular weight of 169.57 g/mol and is soluble in water.

Mechanism of Action

3-Chloro-1-DFPP has been shown to act as an inhibitor of enzymes in the body. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity can have a variety of effects on the body, depending on the enzyme that is being inhibited. For example, inhibition of an enzyme involved in the metabolism of drugs can lead to increased drug concentrations in the body, while inhibition of an enzyme involved in the synthesis of proteins can lead to decreased protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-DFPP have not been extensively studied. However, it has been shown to inhibit the activity of a variety of enzymes, including chymotrypsin, trypsin, and thrombin. Inhibition of these enzymes can have a variety of effects on the body, including increased drug concentrations, decreased protein synthesis, and altered cell signaling pathways.

Advantages and Limitations for Lab Experiments

3-Chloro-1-DFPP has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low cost and availability. It is also relatively stable and can be stored at room temperature for extended periods of time. Additionally, 3-Chloro-1-DFPP is soluble in water, which makes it easy to work with in aqueous solutions. However, the compound is volatile and can be difficult to handle in the laboratory. It is also toxic and should be handled with care.

Future Directions

The potential applications of 3-Chloro-1-DFPP are still being explored. Future research could focus on the development of new synthesis methods for this compound and the study of its effects on various biochemical and physiological processes. Additionally, 3-Chloro-1-DFPP could be further studied for its potential use as a drug or drug intermediate. Finally, future research could focus on the development of new inhibitors based on this compound and its derivatives.

Scientific Research Applications

3-Chloro-1-DFPP is a versatile compound that has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, including peptide-based inhibitors and chiral compounds. It has also been used as an intermediate in the synthesis of drugs such as oxazolidinones and pyrrolidinones. In addition, 3-Chloro-1-DFPP has been investigated as a potential inhibitor of enzymes such as chymotrypsin, trypsin, and thrombin.

properties

IUPAC Name

3-chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c9-4-2-7(13)12-5-1-3-8(10,11)6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIFATUUZGNFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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